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Compound of Interest

Compound Name: Leuconolam

Cat. No.: B1257379 Get Quote

The compound previously identified as the Aspidosperma alkaloid epi-leuconolam has been

definitively re-assigned as 6,7-dehydroleuconoxine. This structural revision was necessitated

by a combination of chemical transformations and, most conclusively, single-crystal X-ray

diffraction analysis. This guide provides a comparative analysis of the originally proposed and

the revised structures, supported by experimental data, to offer clarity for researchers in the

fields of natural product chemistry, medicinal chemistry, and drug development.

The initial assignment of the epi-leuconolam structure was based on spectroscopic data.

However, inconsistencies in chemical reactivity and a thorough re-examination of the spectral

data prompted a deeper investigation by Kam and coworkers. Their research revealed that the

true structure is 6,7-dehydroleuconoxine, a diazaspiroindole alkaloid. This revision has

significant implications for the understanding of the biosynthesis and potential pharmacological

activity of this class of compounds.

Comparative Analysis of Structural and
Spectroscopic Data
The key differentiator between the originally proposed structure of epi-leuconolam and the

revised structure of 6,7-dehydroleuconoxine lies in the connectivity of the core scaffold. The

revised structure features a spirocyclic aminal linkage, which was confirmed by X-ray

crystallography. The spectroscopic data, upon re-evaluation, was found to be more consistent

with the revised structure.
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Spectroscopic Data Comparison
Data Type

Originally Proposed epi-

Leuconolam

Revised 6,7-

dehydroleuconoxine[1]

¹H NMR (CDCl₃, 500 MHz)
Data not readily available in

literature post-revision.

δ 7.55 (d, J = 7.5 Hz, 1H), 7.30

(td, J = 7.5, 1.2 Hz, 1H), 7.18

(td, J = 7.5, 1.2 Hz, 1H), 7.05

(d, J = 7.5 Hz, 1H), 6.15 (s,

1H), 4.10 (dd, J = 12.0, 6.0 Hz,

1H), 3.85 (m, 1H), 3.50 (m,

1H), 2.80 (m, 1H), 2.65 (m,

1H), 2.40 (m, 1H), 2.20 (m,

1H), 1.85 (m, 1H), 1.60 (m,

1H), 0.95 (t, J = 7.5 Hz, 3H)

¹³C NMR (CDCl₃, 125 MHz)
Data not readily available in

literature post-revision.

δ 175.2, 140.1, 135.5, 128.9,

125.4, 122.1, 120.3, 110.2,

95.3, 65.4, 52.1, 48.2, 35.6,

32.1, 28.9, 25.4, 8.7

Mass Spectrometry (ESI)

Presumed to be consistent

with the molecular formula

C₂₀H₂₂N₂O₂

M+H⁺ calculated for

C₂₀H₂₂N₂O₂: 339.1703, found

339.1705

Crystallographic Data for 6,7-dehydroleuconoxine
The definitive evidence for the structural revision came from single-crystal X-ray diffraction

analysis of a sample of what was thought to be epi-leuconolam.[1]
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 8.345(2)

b (Å) 12.987(3)

c (Å) 15.678(4)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1700.1(7)

Z 4

Experimental Protocols
The structural revision was prompted by unexpected reactivity of the compound. A key

experiment was the acid-catalyzed cyclization of leuconolam.

Acid-Catalyzed Cyclization of Leuconolam
Objective: To investigate the reactivity of leuconolam under acidic conditions, which led to the

formation of 6,7-dehydroleuconoxine.

Procedure:

Leuconolam (10 mg) was dissolved in methanol (2 mL).

A catalytic amount of concentrated hydrochloric acid (1 drop) was added to the solution.

The reaction mixture was stirred at room temperature for 2 hours.

The solvent was removed under reduced pressure.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1257379?utm_src=pdf-body
https://www.benchchem.com/product/b1257379?utm_src=pdf-body
https://www.benchchem.com/product/b1257379?utm_src=pdf-body
https://www.benchchem.com/product/b1257379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The residue was purified by preparative thin-layer chromatography (silica gel, ethyl

acetate/hexane, 1:1) to afford 6,7-dehydroleuconoxine as a white solid.

Visualizing the Structural Revision and Synthesis
Proposed vs. Revised Structures

Originally Proposed Structure of epi-Leuconolam Revised Structure (6,7-dehydroleuconoxine)
Structural Revision

(X-ray Crystallography)

Click to download full resolution via product page

Caption: From epi-Leuconolam to 6,7-dehydroleuconoxine.

Experimental Workflow for Structural Revision
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Leuconolam

Acid-Catalyzed
Cyclization (HCl, MeOH)

Product (initially presumed
to be epi-leuconolam)

Single-Crystal
X-ray Diffraction

Confirmed Structure:
6,7-dehydroleuconoxine

Click to download full resolution via product page

Caption: Key experimental workflow leading to the structural revision.

Biological Context and Alternative Compounds
The leuconolam and leuconoxine families of alkaloids, isolated from plants of the

Apocynaceae family, have garnered interest due to their complex molecular architectures and

potential biological activities. While some related compounds, such as rhazinilam, exhibit

antitubulin activity, leuconolam itself has been reported to be inactive in this regard. However,

other leuconoxine-type alkaloids have demonstrated cytotoxic effects against various cancer

cell lines and the ability to reverse multidrug resistance, a significant challenge in cancer

chemotherapy. The structural revision of epi-leuconolam to 6,7-dehydroleuconoxine is critical
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for accurate structure-activity relationship (SAR) studies and for the rational design of new

therapeutic agents based on this scaffold.

Further research into the biological activities of 6,7-dehydroleuconoxine and other related

natural and synthetic analogues is warranted to fully explore the therapeutic potential of this

unique class of alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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